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Ethylene terephthalate - 2225-05-0

Ethylene terephthalate

Catalog Number: EVT-3186917
CAS Number: 2225-05-0
Molecular Formula: C18H14O8
Molecular Weight: 358.3 g/mol
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Product Introduction

Source and Classification

Ethylene terephthalate is derived from the condensation polymerization of ethylene glycol and terephthalic acid. This process can be categorized into two main types: direct esterification and transesterification. The classification of ethylene terephthalate falls under the category of polyesters, specifically aliphatic-aromatic polyesters, which are characterized by their repeating units formed from both aliphatic (ethylene glycol) and aromatic (terephthalic acid) components.

Synthesis Analysis

Methods

The synthesis of ethylene terephthalate typically involves two main steps:

  1. Esterification: In this step, terephthalic acid reacts with ethylene glycol to form bis(2-hydroxyethyl) terephthalate (BHET) and water. This reaction occurs at elevated temperatures (around 250-280 °C) in the presence of catalysts such as antimony or titanium compounds to enhance the reaction rate.
  2. Polycondensation: The BHET undergoes polycondensation to form high molecular weight poly(ethylene terephthalate). This is achieved by removing water produced during the reaction under reduced pressure, which drives the equilibrium towards polymer formation .

Technical Details

The synthesis can be conducted using batch reactors or continuous flow systems, with parameters such as temperature, pressure, and catalyst concentration being critical for optimizing yield and molecular weight. For instance, a typical reaction might involve a molar ratio of ethylene glycol to terephthalic acid around 1.3:1 .

Molecular Structure Analysis

Structure

The molecular structure of ethylene terephthalate consists of repeating units derived from its monomers:

 O CH2 CH2 O CO C6H4 CO n\text{ O CH}_2\text{ CH}_2\text{ O CO C}_6\text{H}_4\text{ CO }_n

This structure features ester linkages (-CO-O-) between the ethylene glycol units and the terephthalic acid units. The aromatic rings provide rigidity, while the aliphatic chains contribute flexibility.

Data

The average molecular weight of commercially produced ethylene terephthalate can range from 20,000 to over 100,000 g/mol depending on the synthesis conditions and desired properties . Characterization techniques such as nuclear magnetic resonance spectroscopy and differential scanning calorimetry are commonly employed to analyze its structure and thermal properties.

Chemical Reactions Analysis

Reactions

Ethylene terephthalate undergoes various chemical reactions, including:

  • Hydrolysis: In the presence of moisture or high temperatures, ethylene terephthalate can hydrolyze back into its monomers.
  • Transesterification: Ethylene terephthalate can react with other diols to form copolymers.
  • Thermal Degradation: At elevated temperatures, it may decompose into volatile products.

Technical Details

The kinetics of these reactions are influenced by factors such as temperature, pressure, and the presence of catalysts or inhibitors. For instance, studies have shown that increasing temperature accelerates both polymerization rates and degradation processes .

Mechanism of Action

Process

The mechanism by which ethylene terephthalate forms involves nucleophilic attack by the hydroxyl group of ethylene glycol on the carbonyl carbon of terephthalic acid. This leads to the formation of an ester bond while releasing water—a classic condensation reaction.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ethylene terephthalate is typically a clear or slightly yellowish solid.
  • Melting Point: Approximately 250 °C.
  • Density: About 1.38 g/cm³.

Chemical Properties

  • Solubility: Insoluble in water but soluble in some organic solvents like chloroform.
  • Thermal Stability: Retains mechanical properties up to about 200 °C before significant degradation occurs.

Relevant analyses include thermogravimetric analysis for thermal stability assessment and differential scanning calorimetry for melting behavior characterization .

Applications

Ethylene terephthalate has a wide range of applications across various industries:

  • Textiles: Used extensively in fibers for clothing due to its strength and durability.
  • Packaging: Commonly used in beverage bottles and food containers because it is lightweight and resistant to impact.
  • Engineering Plastics: Employed in automotive parts and electrical components due to its excellent mechanical properties.

Research continues into enhancing its properties through copolymerization with other monomers to create materials with tailored characteristics for specific applications .

Industrial Synthesis Methodologies and Petrochemical Feedstocks

Catalytic Innovations in Terephthalic Acid-Ethylene Glycol Polycondensation

The industrial synthesis of polyethylene terephthalate (PET) primarily occurs via catalytic polycondensation between terephthalic acid (TPA) and ethylene glycol (EG). Conventional catalysts include antimony(III) oxide (Sb₂O₃), which operates at 260–290°C under vacuum to facilitate esterification and subsequent polycondensation. Recent innovations focus on enhancing catalytic efficiency and reducing environmental impact. Zinc-based catalysts (e.g., zinc acetate) demonstrate superior performance in transesterification, achieving near-complete dimethyl terephthalate (DMT) conversion at 180–220°C [1] [4]. Titanium-based systems, such as titanium(IV) butoxide, offer higher reactivity—reducing reaction times by 30% compared to antimony—but require stabilizers like phosphoric acid to prevent side reactions that generate acetaldehyde, a thermal degradation byproduct [1] [8].

Advanced catalytic systems now integrate bimetallic compositions. For example, zinc-antimony synergism elevates PET intrinsic viscosity (IV) to 0.85 dL/g, essential for bottle-grade resin, by optimizing ester bond formation kinetics. These catalysts also suppress diethylene glycol (DEG) formation (<1.0 wt%), which compromises PET thermal stability [1] [4].

Table 1: Industrial Catalysts for PET Polycondensation

Catalyst TypeReaction Temp (°C)Byproduct ControlPET IV (dL/g)
Sb₂O₃280–290Moderate DEG control0.75–0.82
Zinc acetate180–220Low DEG (<1.0 wt%)0.80–0.85
Ti(OBu)₄ + H₃PO₄260–275Low acetaldehyde0.82–0.88

Solid-State Polymerization Techniques for Molecular Weight Enhancement

Solid-state polymerization (SSP) is indispensable for achieving high-molecular-weight PET (IV >0.90 dL/g) required for engineering plastics and tire cords. This post-polycondensation process involves heating amorphous PET pellets or chips below their melting point (220–245°C) under inert gas (N₂) or vacuum, enabling chain extension while minimizing thermal degradation [1] [6]. Key parameters include:

  • Crystallinity Control: Pre-crystallization at 150–170°C prevents particle agglomeration. Higher crystallinity (>45%) restricts EG diffusion, slowing reaction kinetics [6].
  • Gas Flow Dynamics: Nitrogen flow rates (0.5–2.0 L/min) facilitate byproduct (EG, water) removal. Optimal flow balances mass transfer and reaction equilibrium, achieving IV increments of 0.02–0.05 dL/g per hour [1] [4].
  • Catalyst Residues: Residual antimony or titanium in PET pellets accelerates SSP. Titanium-doped PET achieves IV=1.0 dL/g in 12 hours—30% faster than antimony-catalyzed equivalents [4].

SSP also reduces acetaldehyde content in recycled PET to <1 ppm, critical for food-contact applications [1].

Table 2: SSP Conditions and PET Properties

ConditionValue RangeEffect on PET
Temperature210–245°C↑ 10°C → 25% faster IV increase
Reaction Time10–30 hoursIV gain: 0.6 → 1.0 dL/g
N₂ Flow Rate0.5–2.0 L/minOptimizes EG/H₂O removal
Initial Crystallinity40–50%Prevents sticking

Non-Conventional Catalytic Systems in Esterification and Transesterification

Beyond traditional metals, innovative catalysts address PET synthesis and recycling challenges:

  • Mesoporous Materials: Zinc oxide supported on mesoporous KIT-6 silica (5% ZnO/KIT-6) achieves 92.1% bis(2-hydroxyethyl) terephthalate (BHET) yield in glycolysis at 196°C. The high surface area (800 m²/g) and oxygen vacancies facilitate EG adsorption and selective C-O bond cleavage [5].
  • Ionic Liquids: Imidazolium-based liquids catalyze PET methanolysis at 180°C, yielding 99% DMT in 30 minutes. Their dual functionality—Lewis acidity and nucleophilicity—accelerates transesterification [10].
  • Gold-Nickel Interfaces: Au/NiO with oxygen vacancies enables tandem PET hydrolysis and EG oxidation to glycolic acid (87.6% yield) at 130°C. Oxygen vacancies adsorb TPA, freeing Au sites for EG dehydrogenation [9].

These systems operate under milder conditions (130–196°C vs. 250°C) and enhance selectivity, minimizing byproducts like oligomers or aldehydes.

Copolymerization Strategies for Enhanced Material Performance

Copolymerization modifies PET backbones to overcome inherent limitations:

  • PETG Copolymers: Incorporating 30–50 mol% 1,4-cyclohexanedimethanol (CHDM) disrupts chain symmetry, yielding amorphous PETG with glass transition temperature (Tg) tunable from 81°C to 65°C. This enhances clarity and impact strength, ideal for medical packaging [7].
  • Block Copolymers: Poly(tetramethylene oxide) (PTMO) segments (e.g., PETG-block-PTMO) introduce flexibility. At 30 wt% PTMO, elongation at break exceeds 400%, versus 50% for homopolymer PET, while maintaining tensile strength >20 MPa [7].
  • Isophthalic Acid Modification: Replacing 2–5 mol% TPA with isophthalic acid reduces crystallization rate, improving melt processability for extrusion blow molding [1].

Alternative Feedstock Sourcing from Biomass Derivatives

Biomass-derived monomers are reshaping PET synthesis:

  • Bio-Ethylene Glycol: Sugarcane-derived bio-EG (e.g., Coca-Cola’s PlantBottle™) constitutes 30% of PET mass. Life-cycle analyses show 20% lower carbon footprint than petroleum-based EG [6] [8].
  • Bio-Terephthalic Acid: Isobutanol from corn starch is catalytically converted to bio-p-xylene (>90% purity) and oxidized to bio-TPA. Toray Industries’ "fully renewable" PET fiber uses this route [6].
  • Lignocellulose Pathways: Emerging methods convert lignin-derived aromatics to TPA analogs, though yields remain <70% [9].

Table 3: Biomass-Derived Monomers for PET Synthesis

MonomerFeedstockSynthesis RoutePET Incorporation
Bio-EGSugarcaneFermentation → dehydrationUp to 30 wt%
Bio-TPACorn starchFermentation → catalytic aromatization100% possible
Bio-CHDMWaste PETBHET hydrogenationUp to 50 mol%

Properties

CAS Number

2225-05-0

Product Name

Ethylene terephthalate

IUPAC Name

4-[2-(4-carboxybenzoyl)oxyethoxycarbonyl]benzoic acid

Molecular Formula

C18H14O8

Molecular Weight

358.3 g/mol

InChI

InChI=1S/C18H14O8/c19-15(20)11-1-5-13(6-2-11)17(23)25-9-10-26-18(24)14-7-3-12(4-8-14)16(21)22/h1-8H,9-10H2,(H,19,20)(H,21,22)

InChI Key

WFBOYZZQPYDMKX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)C(=O)OCCOC(=O)C2=CC=C(C=C2)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(=O)OCCOC(=O)C2=CC=C(C=C2)C(=O)O

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